

N-Formylglycine Ethyl Ester literature review

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Compound of Interest

Compound Name: *N-Formylglycine Ethyl Ester*

Cat. No.: *B140467*

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An In-depth Technical Guide to **N-Formylglycine Ethyl Ester**

Introduction

N-Formylglycine ethyl ester, with the CAS number 3154-51-6, is an N-formyl derivative of the amino acid glycine.[1][2] Its chemical structure features a formyl group attached to the nitrogen atom of glycine ethyl ester.[1] This compound serves as a crucial building block and intermediate in various chemical transformations, particularly in peptide synthesis and the creation of more complex organic molecules.[1] Its unique structure and reactivity, specifically the formylation at the nitrogen atom, allow for diverse applications in organic synthesis and biochemistry that distinguish it from simpler glycine derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development.

Chemical and Physical Properties

N-Formylglycine ethyl ester is a combustible liquid characterized by the following properties.
[3][4]

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₃	[1][5]
Molecular Weight	131.13 g/mol	[3][6]
CAS Number	3154-51-6	[1][3]
Boiling Point	267-269 °C (lit.)	[3][4]
Density	1.15 g/mL at 25 °C (lit.)	[3][4]
Refractive Index	n _{20/D} 1.453 (lit.)	[3]
Assay	≥98.0% (GC)	[3]
InChI Key	GMBCCEOJUWMBPF-UHFFFAOYSA-N	[3]
SMILES String	CCOC(=O)CNC=O	[3]
Synonyms	Ethyl Formamidoacetate, For-Gly-OEt	

Synthesis of N-Formylglycine Ethyl Ester

The synthesis of **N-Formylglycine ethyl ester** can be accomplished through several methods. A common and well-documented procedure involves the formylation of glycine ethyl ester hydrochloride.

Experimental Protocol: Formylation using Methyl Formate

This protocol is adapted from a procedure published in Organic Syntheses.[7]

1. Reaction Setup:

- Charge a 1-liter, three-necked, round-bottomed flask with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate.

- Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

2. Reagent Addition:

- Stir the suspension and bring it to reflux.
- Add 55.0 g (0.544 mole) of triethylamine dropwise from the funnel.

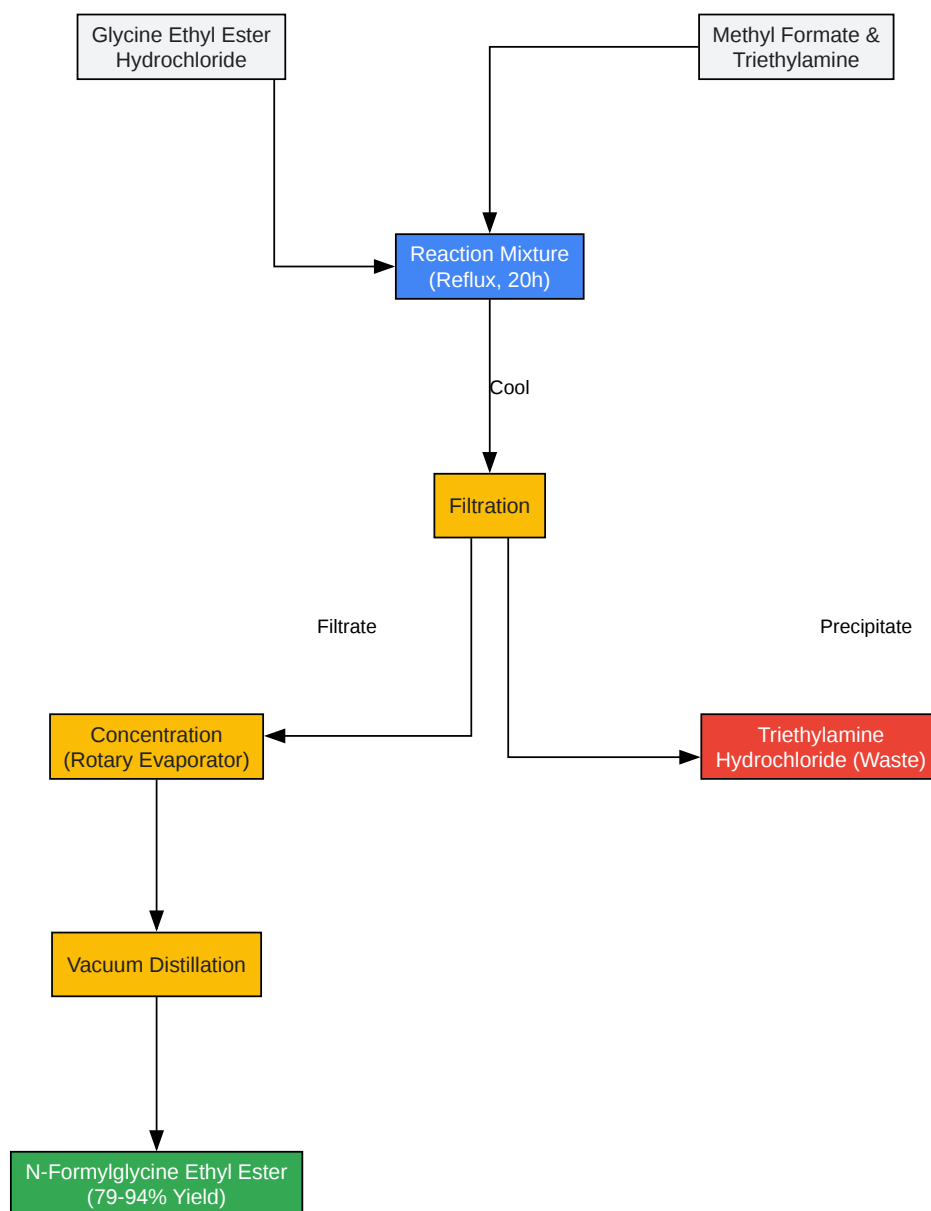
3. Reaction and Workup:

- Continue stirring and heating under reflux for 20 hours.
- After cooling the mixture to room temperature, filter it through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
- Concentrate the filtrate using a rotary evaporator.

4. Purification:

- Distill the resulting clear oil under reduced pressure.
- This yields 51.7–61.5 g (79–94%) of **N-formylglycine ethyl ester**. The boiling point is noted as 94–97°C at 0.05 mm Hg.[\[7\]](#)

An alternative, environmentally friendly method involves reacting glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile at reflux, which can produce high-purity product with a yield of around 91%.[\[1\]](#)



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Caption: Synthesis workflow for **N-Formylglycine Ethyl Ester**.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **N-Formylglycine ethyl ester**. While full datasets often require database access, the types of available spectra are listed below.

Spectrum Type	Solvent / Method	Database Source
^1H NMR	CDCl_3	SpectraBase[8]
^{13}C NMR	DMSO- D_6	SpectraBase[9]
Mass Spec (GC)	GC-MS	SpectraBase[10]

Note: Detailed spectral data, including chemical shifts and peak assignments, are available in the cited databases.

Applications in Organic Synthesis

N-Formylglycine ethyl ester is a versatile intermediate with significant applications in research and development.

Peptide Synthesis

It serves as a protected amino acid building block suitable for solution-phase peptide synthesis. [3] The formyl group protects the nitrogen atom, allowing for controlled coupling reactions to extend a peptide chain.[1]

Intermediate for Isocynoacetate Synthesis

A primary application is its use in the preparation of ethyl isocynoacetate, a valuable reagent in organic chemistry.[1] This transformation is achieved through dehydration.[1]

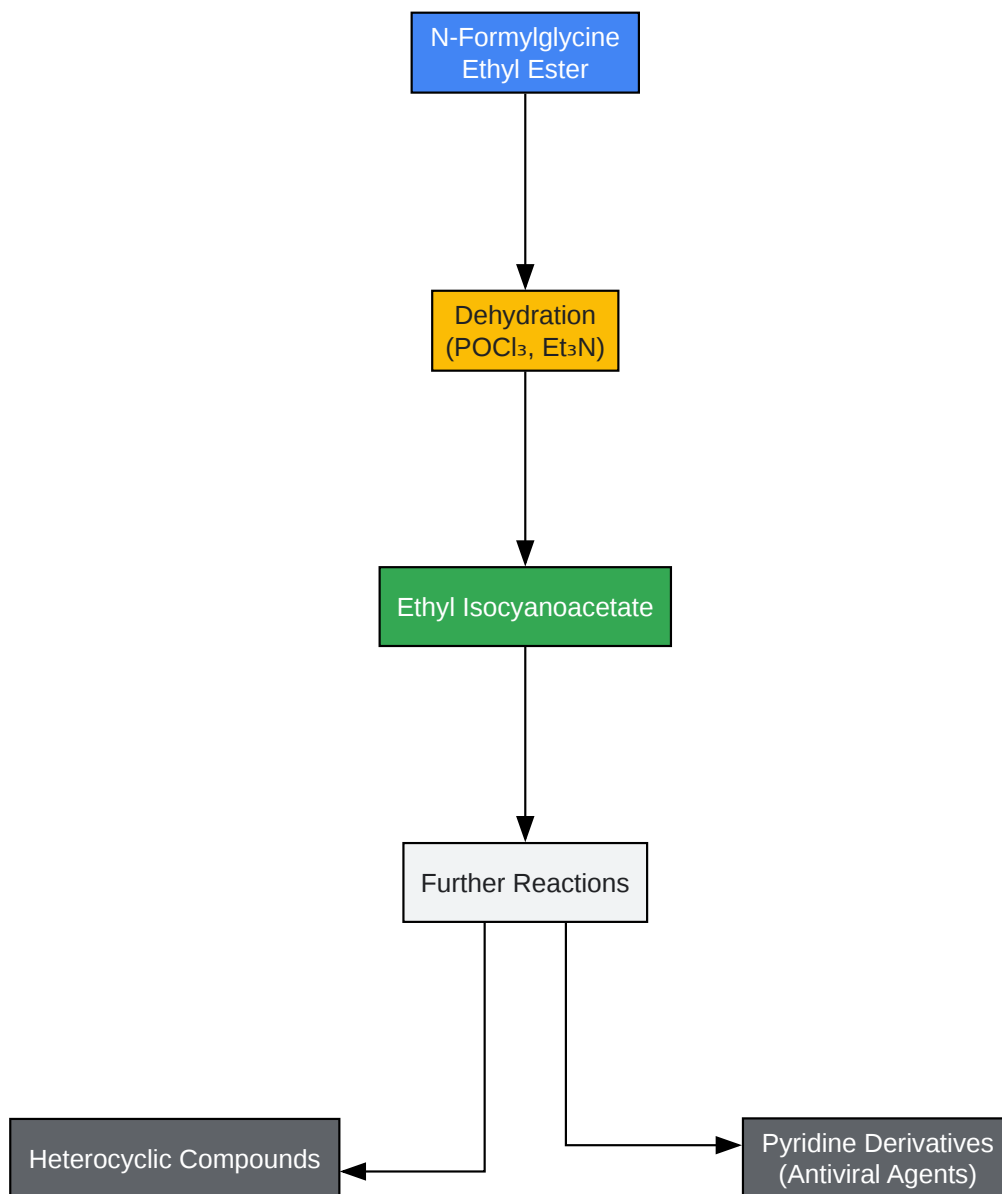
Experimental Protocol: Dehydration to Ethyl Isocynoacetate[7]

- A solution of **N-formylglycine ethyl ester** (0.500 mole) and triethylamine (1.234 moles) in dichloromethane is cooled to 0°C.
- Phosphorus oxychloride (0.498 mole) is added dropwise, maintaining the low temperature.
- After stirring and aqueous workup, the organic layers are combined, dried, and concentrated.

- Distillation of the residue yields ethyl isocyanoacetate (76–78% yield).[\[7\]](#)

Ethyl isocyanoacetate is a key intermediate for synthesizing various heterocyclic compounds.

[\[1\]](#)



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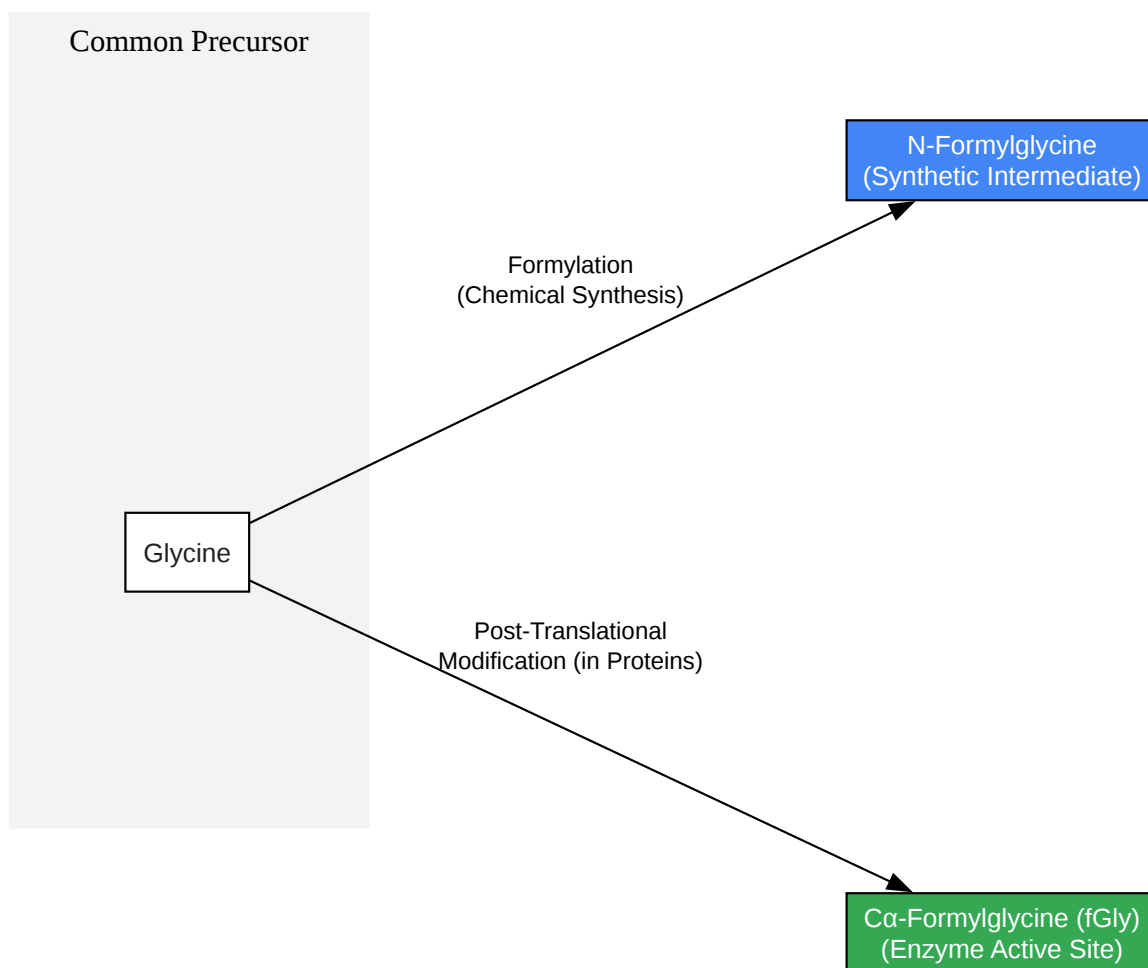
Caption: Role as an intermediate in synthetic pathways.

Potential Biological and Antiviral Activity

While specific biological activity data for **N-Formylglycine ethyl ester** is limited, it has been used in the preparation of pyridine derivatives that act as peptidomimetic inhibitors and antiviral agents.^[4] Some research suggests it may inhibit the replication of certain RNA viruses, though further investigation is required to confirm these activities and understand the underlying mechanisms.^[1] As a glycine derivative, it belongs to a class of molecules that can influence anabolic hormone secretion and support physiological activities.^{[2][6]}

Context: N-Formylglycine vs. C α -Formylglycine

It is critical to distinguish **N-Formylglycine ethyl ester** from the biologically significant C α -formylglycine (fGly). The "N-" prefix denotes formylation on the amino group. In contrast, fGly is a catalytically essential residue found in the active sites of type I sulfatases, where an aldehyde group is attached to the alpha-carbon.^[11] This fGly residue is not synthesized from N-formyl precursors but is generated post-translationally by the oxidation of a cysteine or serine residue within the enzyme.^[11]



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Caption: Conceptual distinction between N-Formylglycine and C α -Formylglycine.

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